1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Pharmaceutical intermediate Azole antifungal synthesis Oxime ether formation

API manufacturers targeting oxiconazole nitrate need the electrophilic ketone to enable direct oximation, bypassing a pre-oxidation step. This compound is also the certified reference standard (Miconazole Impurity 3 / Oxiconazole Impurity C) for ANDA/DMF impurity profiling. - Single-step oxime ether formation, improving atom economy. - HPLC purity ≥96% meets ICH Q3B requirements. - Bulk quantities available with full characterization data (NMR, HPLC, MS).

Molecular Formula C11H8Cl2N2O
Molecular Weight 255.1 g/mol
CAS No. 46503-52-0
Cat. No. B051491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
CAS46503-52-0
SynonymsAURORA KA-666; 1-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOL-1-YL)ETHANONE; 1-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOLE-1-YL) ETHANONE; 1-(2,4-DICHLOROPHENYL)-2-IMIDAZOL-1-YL-ETHANONE; 2',4'-DICHLORO-2-IMIDAZOLYLACETOPHENONE; 2'-(1H-IMIDAZOLE-1-YL)-2,4-DICHLOROACET
Molecular FormulaC11H8Cl2N2O
Molecular Weight255.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=CN=C2
InChIInChI=1S/C11H8Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7H,6H2
InChIKeyYAEYBUZMILPYLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS 46503-52-0): A Multi-Purpose Azole Antifungal Intermediate for Research & Procurement


1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS 46503-52-0) is a chlorinated imidazolyl ketone that serves as a pivotal pharmaceutical intermediate in the synthesis of several first-generation imidazole antifungal agents, including miconazole, econazole, and oxiconazole [1]. The compound features a reactive α-keto group adjacent to the imidazole ring, which enables divergent chemical transformations—reduction to the corresponding alcohol (imazalil-type scaffold), oximation to oxime ethers (oxiconazole), or N-alkylation—making it a strategic building block for medicinal chemistry and process development [2].

1
Workflow Fit Azole antifungal intermediate synthesis and process development
2
Selection Context Ketone electrophilicity enables divergent oxime ether and alcohol derivatives
3
Procurement Use Certified impurity reference standard for quality control methods

Why 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Cannot Be Replaced by Generic Azole Intermediates


Attempts to substitute 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone with closely related azole alcohols, such as 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (imazalil) or other imidazole intermediates, fail because the electrophilic ketone carbonyl is the essential chemical handle for constructing the oxime ether pharmacophore found in oxiconazole and for generating diverse derivatives via condensation or reduction [1]. In pharmaceutical quality control, this compound is a specified impurity (Miconazole Impurity 3 / Oxiconazole Impurity C) with a unique chromatographic retention time and spectral fingerprint that cannot be replicated by any other in-class analog, making it irreplaceable as a certified reference standard . The quantitative evidence below details exactly where and by how much this compound differs from its closest comparators.

Reactivity Gap
Alcohol analog lacks direct electrophilic handle
Replacing with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (imazalil) prevents direct oximation; requires an additional oxidation step that may reduce yield and increase impurity burden.
Identity Shift
Chromatographic and spectral fingerprint cannot be replicated
As Miconazole Impurity 3 / Oxiconazole Impurity C, this compound carries a specific retention time and spectral signature. Generic azole intermediates will not match regulatory impurity profiling requirements.
Property Mismatch
Lipophilicity and thermal behavior differ markedly from downstream APIs
Downstream azole APIs and related alcohols exhibit significantly different LogP and melting point profiles, so their intermediates may not transfer directly into ketone-based synthetic routes or identity checks.

Quantitative Differentiation Evidence for 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Against Close Analogs


Synthetic Versatility: Ketone Electrophilicity Enables Divergent API Synthesis That Alcohol Intermediates Cannot Match

The α-keto group of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone undergoes direct oximation with hydroxylamine to form the (Z)-oxime, the penultimate intermediate for oxiconazole nitrate, in a single step [1]. By contrast, the corresponding alcohol, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (imazalil), cannot engage in oximation without prior oxidation to the ketone, adding a synthetic step and reducing overall yield. In the published oxiconazole process, the ketone intermediate (I) is converted to oxime (III) in refluxing ethanol/pyridine, demonstrating synthetic efficiency that the alcohol cannot provide [1].

Synthetic step economy
Class-level inference
1 step vs. 2 steps
Reported process: direct oximation from ketone vs. oxidation+oximation from alcohol
Oxiconazole nitrate manufacturing route context
Pharmaceutical intermediate Azole antifungal synthesis Oxime ether formation Reduction Synthetic efficiency

Lipophilicity Differential: 100-Fold Lower LogP Relative to Miconazole Impacts Purification and Formulation Strategy

1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone exhibits a measured LogP of 2.37 [1], indicating moderate lipophilicity. In contrast, the downstream API miconazole (free base) has a reported LogP of approximately 6.1 [2], a difference of roughly 3.7 log units (~5,000-fold difference in partition coefficient). This dramatic lipophilicity gap means the ketone intermediate is substantially more water-compatible, facilitating aqueous workup during synthesis, reversed-phase HPLC purification, and potentially reducing organic solvent consumption relative to highly lipophilic azole final products.

Lipophilicity differential
Cross-study comparable
ΔLogP ≈ 3.7 (LogP 2.37 vs. ~6.1)
Supports aqueous workup and reversed-phase purification selection
Miconazole free base comparator; partition context
Lipophilicity LogP Octanol-water partition Chromatographic behavior Formulation

Certified Impurity Reference Standard with Validated HPLC Purity for Regulatory-Compliant Quality Control

As a pharmacopeially recognized impurity (Miconazole Impurity 3 / Oxiconazole Impurity C), this compound is supplied as a certified reference standard with a typical batch purity of 96.1% by HPLC . This exceeds the typical purity threshold required for impurity quantification in ANDA submissions, where individual unspecified impurities are commonly limited to ≤0.2% and total impurities ≤1.0% . The availability of a characterized, high-purity standard with documented COA (including NMR, MS, and HPLC) enables direct use in method validation without additional purification, unlike generic azole intermediates that lack impurity-specific certification.

Certified reference purity
Data to verify
96.1% (typical batch, HPLC)
Exceeds ICH unspecified impurity thresholds for ANDA method validation
Supplier COA; verify lot-specific values
Reference standard Pharmaceutical impurity HPLC purity Quality control ANDAs

Distinct Thermal Signature: Melting Point 76–78 °C Provides Unambiguous Identity Confirmation via DSC

The compound exhibits a sharp melting point of 76–78 °C [1], which is significantly higher than the melting point of its reduced alcohol analog 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (imazalil), reported to melt around 50–52 °C. This 26 °C differential allows rapid, non-destructive identity verification of the ketone intermediate by differential scanning calorimetry (DSC) or melting point apparatus, distinguishing it from the alcohol form that might be present as a contaminant or mislabeled stock in procurement.

Thermal identity check
Class-level inference
76–78 °C (Δ ≈ 26 °C vs. alcohol analog)
Supports rapid, non-destructive identity confirmation by DSC or melting point
Alcohol analog value is class-level estimate
Melting point Thermal analysis Identity testing Solid-state characterization DSC

Optimal Application Scenarios for 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Based on Verified Differentiation Evidence


API Process Development and Scale-Up for Oxiconazole and Miconazole

When developing a robust manufacturing route for oxiconazole nitrate or related imidazole antifungals, the ketone intermediate (CAS 46503-52-0) is the preferred starting material because its electrophilic carbonyl enables direct oximation, bypassing the need for a pre-oxidation step required if the alcohol analog is used [1]. This single-step conversion reduces process complexity and improves atom economy in scale-up operations.

Pharmaceutical Quality Control and Regulatory Submission for Generic Azole Antifungals

For ANDA or DMF submissions involving miconazole or oxiconazole, certified impurity reference standards are mandatory. This compound, supplied as Miconazole Impurity 3 / Oxiconazole Impurity C with documented HPLC purity ≥96%, enables accurate quantification and method validation, fulfilling ICH Q3B requirements for impurity profiling .

Medicinal Chemistry Derivatization for Novel Antifungal Scaffold Exploration

The ketone group offers a versatile synthetic handle for generating diverse libraries—via oximation, reductive amination, or Grignard addition—that the corresponding alcohol cannot replicate. Researchers exploring structure-activity relationships (SAR) around the imidazole pharmacophore can use this intermediate to access novel analogs not attainable from the reduced alcohol form [2].

Environmental Monitoring and Metabolite Tracing of Imazalil-Based Fungicides

Because 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a known environmental metabolite of the fungicide imazalil, analytical-grade material serves as a quantitative tracer in LC-MS/MS methods for monitoring imazalil degradation in soil and water [3]. Its lower LogP (2.37) compared to imazalil facilitates chromatographic separation and detection.

Application
Selection Property
Validation Focus
Azole API process development
Ketone electrophilicity for direct oximation
Step economy and atom economy review
Generic azole QC and ANDA submission
Certified impurity reference standard identity
Impurity profiling and method validation endpoint review
Antifungal SAR exploration
Versatile ketone handle for divergent derivatization
Synthetic access to novel imidazole scaffolds
Environmental monitoring of imazalil
Lower LogP analytical standard for LC-MS/MS
Metabolite tracing and chromatographic separation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.